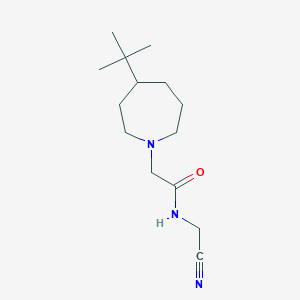![molecular formula C18H14N4O B2924292 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide CAS No. 1798028-91-7](/img/structure/B2924292.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for various applications due to their key characteristics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various methodologies have been developed . These methodologies allow structural diversity and easy functionalization . The synthesis involves a two-step sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for modifications throughout its periphery, making it a versatile scaffold for combinatorial library design and drug discovery .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . They also allow good solid-state emission intensities .Wissenschaftliche Forschungsanwendungen
Cognitive Impairment and Neurodegenerative Diseases
Research has identified compounds structurally related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being explored for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. For example, a clinical candidate, ITI-214, has shown promising efficacy in vivo, demonstrating the potential of such compounds in addressing cognitive impairments and neurodegenerative diseases (Li et al., 2016).
Antimicrobial and Antitumor Activities
Compounds related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide have been explored for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their potential against human breast and liver carcinoma cell lines, showcasing significant cytotoxic effects comparable to those of standard treatments (Riyadh, 2011).
Osteoporosis Treatment
Research into the development of nonpeptide αvβ3 antagonists has led to the discovery of compounds with significant potential in the treatment of osteoporosis. These compounds have demonstrated potent and selective antagonistic activities against the αvβ3 receptor, along with promising in vitro profiles and efficacy in vivo models of bone turnover (Coleman et al., 2004).
Synthesis of Complex Heterocyclic Compounds
The chemical versatility of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide and similar compounds facilitates the synthesis of a wide range of complex heterocyclic compounds. These synthetic pathways enable the creation of novel molecules with potential pharmaceutical applications, including the development of new antimicrobial and anticancer agents (Aly, 2006).
Eigenschaften
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-9-17-19-10-14(11-22(17)21-12)20-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNOYIUZLVTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)
![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)
![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)
![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)





![N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2924231.png)
![2-fluoro-N-[4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2924232.png)